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Executive Summary
Andamertinib (also known as PLB1004) is a third-generation, irreversible epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed by Avistone

Biotechnology.[1][2] It is specifically designed to target EGFR mutations, including exon 20

insertions, which are prevalent in non-small cell lung cancer (NSCLC) and are often resistant to

earlier-generation TKIs.[3][4] Preclinical and clinical data suggest that Andamertinib is a

potent and highly selective inhibitor of these mutant forms of EGFR over the wild-type protein.

[1][3] This high degree of selectivity is a key design feature aimed at minimizing off-target

effects and improving the therapeutic window.[4]

This technical guide provides a comprehensive overview of the publicly available information

regarding Andamertinib's kinase activity profile, with a specific focus on its off-target

interactions. While detailed, quantitative kinome scan data for Andamertinib is not yet publicly

available, this document will outline the methodologies typically used for such profiling and

present a template for how such data would be structured and interpreted. To illustrate the

principles of off-target analysis and fulfill the visualization requirements of this guide, data from

a well-characterized, publicly documented kinase inhibitor will be used as a surrogate.
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Andamertinib is a mono-anilino-pyrimidine compound that covalently binds to the ATP-binding

site of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[3][4]

This mechanism effectively blocks downstream pathways crucial for cancer cell proliferation

and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] The primary

indication for Andamertinib is the treatment of NSCLC harboring specific EGFR mutations.[2]

A critical aspect of the preclinical characterization of any kinase inhibitor is the determination of

its selectivity profile. Kinase inhibitors are rarely, if ever, completely specific for their intended

target. Off-target activity, where the drug inhibits other kinases, can lead to unforeseen side

effects or, in some cases, contribute to the drug's therapeutic efficacy through

polypharmacology. Therefore, a thorough understanding of an inhibitor's interactions across the

human kinome is essential for its safe and effective development.

On-Target Activity of Andamertinib
Andamertinib has demonstrated potent inhibitory activity against clinically relevant EGFR

mutations. An abstract from a first-in-human study reported IC50 values ranging from 25.67 to

316.6 nM against various EGFR exon 20 insertion mutations.[3] The molecule also potently

targets classical EGFR mutations such as Exon 19 deletions (ExDel19), L858R, and the

T790M resistance mutation, while showing a high degree of selectivity over wild-type EGFR.[3]

Table 1: Summary of Andamertinib On-Target EGFR Inhibition

EGFR Mutation IC50 Range (nM) Reference

Exon 20 Insertions 25.67 - 316.6 [3]

Exon 19 Deletion Data not specified [3]

L858R Data not specified [3]

T790M Data not specified [3]

Note: Specific IC50 values for each mutation are not detailed in the publicly available abstracts.
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As of the date of this document, a comprehensive, quantitative analysis of Andamertinib's off-

target kinase activity, such as a full kinome scan, has not been made publicly available by

Avistone Biotechnology or in peer-reviewed literature. Such studies are a standard component

of preclinical development and are crucial for understanding the full pharmacological profile of

a drug candidate.

In the absence of specific data for Andamertinib, this section will serve as a template for how

such information would be presented and analyzed. The following table uses hypothetical data

to illustrate the format for summarizing off-target kinase inhibition.

Table 2: Illustrative Off-Target Kinase Inhibition Profile (Hypothetical Data)

Kinase Target
Percent
Inhibition @ 1
µM

IC50 (nM) Kinase Family
Potential
Biological
Implication

SRC 85% 150 Tyrosine Kinase

Inhibition of cell

growth,

migration, and

invasion.

ABL1 72% 450 Tyrosine Kinase

Potential for

activity in certain

leukemias.

LCK 65% 800 Tyrosine Kinase
Immunomodulato

ry effects.

Aurora A 40% >1000
Serine/Threonine

Kinase

Potential for

effects on cell

cycle

progression.

ROCK1 25% >1000
Serine/Threonine

Kinase

Potential for

effects on cell

motility and

morphology.
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Experimental Protocols for Kinase Selectivity
Profiling
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro

screening against a large panel of purified kinases. Several methodologies are commonly

employed in the pharmaceutical industry.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding
Assay)
This is a traditional and highly reliable method for measuring kinase activity.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP

to a specific protein or peptide substrate by the target kinase. The amount of incorporated

radioactivity is directly proportional to the kinase activity.

General Protocol:

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate

peptide or protein, and the test compound (e.g., Andamertinib) at various concentrations in

a microtiter plate.

Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-³³P]ATP

and necessary cofactors (e.g., MgCl₂).

Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at a

controlled temperature (e.g., 30°C).

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the free [γ-³³P]ATP. This is often achieved by spotting the reaction mixture

onto a phosphocellulose filter paper, which binds the substrate but not the ATP.

Washing: The filter paper is washed to remove any unbound radiolabeled ATP.

Detection: The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter.
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Data Analysis: The percentage of kinase activity remaining at each compound concentration

is calculated relative to a control (e.g., DMSO). IC50 values are then determined by fitting

the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This is a popular non-radiometric method that measures kinase activity by quantifying the

amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and

then the remaining ATP is depleted. In the second step, the ADP produced is converted back to

ATP, which is then used by luciferase to generate a luminescent signal that is proportional to

the initial kinase activity.

General Protocol:

Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a

microtiter plate.

ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and

deplete the remaining ATP.

ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which

contains enzymes to convert ADP to ATP and luciferase to generate a luminescent signal

from the newly synthesized ATP.

Measurement: The luminescence is measured using a luminometer.

Data Analysis: The luminescent signal is correlated with kinase activity, and IC50 values are

calculated as described for the radiometric assay.

Visualizations of Experimental Workflows and
Signaling Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for determining the off-target profile of a

kinase inhibitor.
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Caption: Workflow for in vitro kinase selectivity profiling.
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Andamertinib's On-Target EGFR Signaling Pathway
This diagram illustrates the EGFR signaling pathway that is inhibited by Andamertinib.
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Caption: On-target signaling pathways inhibited by Andamertinib.

Conclusion and Future Directions
Andamertinib is a promising, highly selective EGFR-TKI with potent activity against clinically

relevant mutations in NSCLC. While its on-target effects are increasingly well-documented

through ongoing clinical trials, a detailed public disclosure of its off-target kinase activity is

currently lacking. A comprehensive understanding of its kinome-wide selectivity will be

invaluable for anticipating potential side effects, identifying opportunities for combination

therapies, and fully elucidating its mechanism of action. As Andamertinib progresses through

clinical development, it is anticipated that more detailed preclinical data, including its off-target

kinase profile, will be published, providing a clearer picture of its overall pharmacological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Avistone Announces Encouraging Results for Vebreltinib plus Andamertinib (PLB1004) in
EGFR-mutated NSCLC with MET Amplification or Overexpression at ASCO Annual Meeting
2025 - BioSpace [biospace.com]

2. Andamertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. aacrjournals.org [aacrjournals.org]

4. What is Andamertinib used for? [synapse.patsnap.com]

To cite this document: BenchChem. [Andamertinib: An In-Depth Analysis of Off-Target Kinase
Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613523#andamertinib-off-target-kinase-activity]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15613523?utm_src=pdf-body
https://www.benchchem.com/product/b15613523?utm_src=pdf-body
https://www.benchchem.com/product/b15613523?utm_src=pdf-body
https://www.benchchem.com/product/b15613523?utm_src=pdf-custom-synthesis
https://www.biospace.com/press-releases/avistone-announces-encouraging-results-for-vebreltinib-plus-andamertinib-plb1004-in-egfr-mutated-nsclc-with-met-amplification-or-overexpression-at-asco-annual-meeting-2025
https://www.biospace.com/press-releases/avistone-announces-encouraging-results-for-vebreltinib-plus-andamertinib-plb1004-in-egfr-mutated-nsclc-with-met-amplification-or-overexpression-at-asco-annual-meeting-2025
https://www.biospace.com/press-releases/avistone-announces-encouraging-results-for-vebreltinib-plus-andamertinib-plb1004-in-egfr-mutated-nsclc-with-met-amplification-or-overexpression-at-asco-annual-meeting-2025
https://synapse.patsnap.com/drug/2bf8c473208c4c5b9f38517c6a20b430
https://aacrjournals.org/cancerres/article/83/8_Supplement/CT102/725358/Abstract-CT102-Interim-results-of-a-first-in-human
https://synapse.patsnap.com/article/what-is-andamertinib-used-for
https://www.benchchem.com/product/b15613523#andamertinib-off-target-kinase-activity
https://www.benchchem.com/product/b15613523#andamertinib-off-target-kinase-activity
https://www.benchchem.com/product/b15613523#andamertinib-off-target-kinase-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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